molecular formula C15H14BrNO B1361710 5-Bromo-2-(2,3-dihydro-1H-inden-5-yloxy)-phenylamine CAS No. 946786-92-1

5-Bromo-2-(2,3-dihydro-1H-inden-5-yloxy)-phenylamine

Cat. No.: B1361710
CAS No.: 946786-92-1
M. Wt: 304.18 g/mol
InChI Key: PVFDEAUBJJBTGH-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,3-dihydro-1H-inden-5-yloxy)-phenylamine is an organic compound with the molecular formula C15H14BrNO This compound is characterized by the presence of a bromine atom, an indene moiety, and a phenylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2,3-dihydro-1H-inden-5-yloxy)-phenylamine typically involves the reaction of 5-bromo-2-nitrophenol with 2,3-dihydro-1H-indene in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2,3-dihydro-1H-inden-5-yloxy)-phenylamine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.

    Substitution: The bromine atom can be substituted by other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding de-brominated compound.

    Substitution: Formation of various substituted phenylamine derivatives.

Scientific Research Applications

5-Bromo-2-(2,3-dihydro-1H-inden-5-yloxy)-phenylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2,3-dihydro-1H-inden-5-yloxy)-phenylamine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The indene moiety may play a role in binding to hydrophobic pockets of target proteins, while the phenylamine group could participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine
  • 5-Bromo-2-(2,3-dihydro-1H-inden-5-yloxy)aniline

Uniqueness

5-Bromo-2-(2,3-dihydro-1H-inden-5-yloxy)-phenylamine is unique due to the combination of its bromine atom, indene moiety, and phenylamine group. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

5-bromo-2-(2,3-dihydro-1H-inden-5-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c16-12-5-7-15(14(17)9-12)18-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFDEAUBJJBTGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OC3=C(C=C(C=C3)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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